

Comprehensive Spectral Characterization: 2-(4-Bromophenyl)-5-hexylpyridine

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-5-hexylpyridine

CAS No.: 99217-24-0

Cat. No.: B412640

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Executive Summary

2-(4-Bromophenyl)-5-hexylpyridine (CAS: Analogous to 63996-36-1 series) is a functionalized pyridine derivative widely utilized as a ligand precursor for cyclometalated Iridium(III) complexes in organic light-emitting diodes (OLEDs).^{[1][2]} Its structural integrity is defined by the specific substitution pattern: a 4-bromophenyl group at the C2 position and a hexyl chain at the C5 position of the pyridine ring.^{[1][2]} This guide provides a definitive reference for its spectral identification, synthesis logic, and purity assessment.

Chemical Profile & Physical Properties^{[1][3][4][5][6]}

Property	Specification
IUPAC Name	2-(4-Bromophenyl)-5-hexylpyridine
Molecular Formula	C ₁₇ H ₂₀ BrN
Molecular Weight	318.26 g/mol
Appearance	Colorless to pale yellow oil or low-melting solid
Solubility	Soluble in CHCl ₃ , CH ₂ Cl ₂ , THF; Insoluble in Water
Key Functional Groups	Pyridine Nitrogen, Aryl Bromide, Alkyl Chain

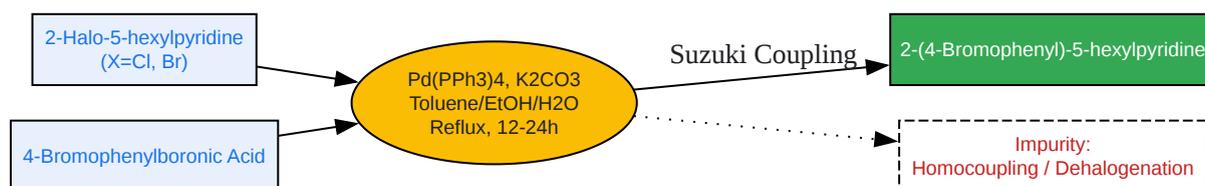
Synthesis Pathway & Mechanistic Logic

The synthesis of **2-(4-Bromophenyl)-5-hexylpyridine** is most efficiently achieved via a Suzuki-Miyaura Cross-Coupling reaction.[1][2] This pathway is selected for its high chemoselectivity, preserving the aryl bromide functionality (if using a dibromo precursor carefully) or, more commonly, coupling a pre-functionalized pyridine with a phenylboronic acid.[1][2]

Optimized Synthetic Route

The preferred route involves the coupling of 2-Chloro-5-hexylpyridine (or 2-Bromo-5-hexylpyridine) with 4-Bromophenylboronic acid.[1][2]

- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂[1]
- Base: K₂CO₃ or Na₂CO₃ (aqueous)[1]
- Solvent: Toluene/Ethanol/Water (biphasic system)[1]
- Logic: The 2-position of the pyridine is electronically activated for oxidative addition, facilitating coupling with the nucleophilic boronic acid.[1][2]



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Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of **2-(4-Bromophenyl)-5-hexylpyridine**. [1][2]

Spectral Analysis (The Core)

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The ^1H NMR spectrum is characterized by three distinct regions: the deshielded pyridine protons, the para-substituted phenyl protons (AA'BB' system), and the aliphatic hexyl chain.^[1]
^[2]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Logic
8.52	Doublet (d, $J \approx 2.0$ Hz)	1H	Py-H6	Ortho to N, Meta to Phenyl.[1][2] Most deshielded due to proximity to electronegative Nitrogen.[1]
7.85	Doublet (d, $J \approx 8.5$ Hz)	2H	Ph-H2', H6'	Ortho to Pyridine ring.[1][2] Deshielded by the pi-deficient pyridine ring current.[1][2]
7.65	Doublet (d, $J \approx 8.0$ Hz)	1H	Py-H3	Ortho to Phenyl, Meta to Nitrogen.[1][2]
7.58	Doublet (d, $J \approx 8.5$ Hz)	2H	Ph-H3', H5'	Ortho to Bromine.[1][2] Shielded relative to H2'/H6' but deshielded by Bromine (-I effect).[1]
7.55	Doublet of Doublets (dd)	1H	Py-H4	Para to Nitrogen.[1] Overlaps often occur with Ph-H3'/H5'. [1][2]
2.65	Triplet (t, $J \approx 7.5$ Hz)	2H	Hex- α -CH ₂	Benzylic position attached to Py-C5.[1][2]

1.65	Quintet	2H	Hex-β-CH ₂	Beta to aromatic ring.[1][2]
1.25 – 1.40	Multiplet (m)	6H	Hex-Bulk	Remaining methylene groups (γ, δ, ε). [1][2]
0.88	Triplet (t, J ≈ 7.0 Hz)	3H	Hex-CH ₃	Terminal methyl group.[1]

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

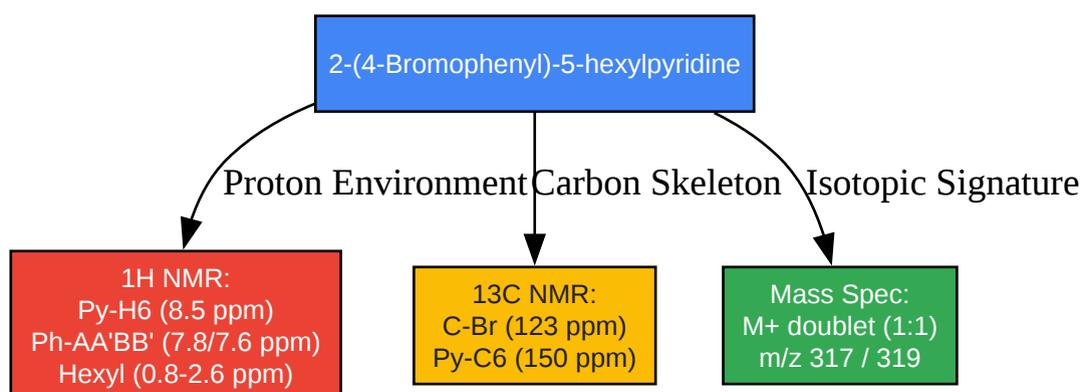
The carbon spectrum confirms the asymmetry of the molecule and the presence of the alkyl chain.[1]

- Pyridine Carbons:
 - C2 (~155.0 ppm): Quaternary, attached to Phenyl.[1]
 - C6 (~150.2 ppm): CH, alpha to Nitrogen (highly deshielded).[1]
 - C5 (~138.5 ppm): Quaternary, attached to Hexyl.[1]
 - C4 (~137.0 ppm): CH, para to Nitrogen.[1]
 - C3 (~120.5 ppm): CH, beta to Nitrogen.[1]
- Phenyl Carbons:
 - C1' (~138.0 ppm): Quaternary, attached to Pyridine.[1]
 - C3', C5' (~131.9 ppm): CH, ortho to Bromine.[1][2]
 - C2', C6' (~128.5 ppm): CH, ortho to Pyridine.[1][2]
 - C4' (~123.5 ppm): Quaternary, C-Br bond.[1]
- Hexyl Carbons:[1]

- ~31.7, 31.5, 30.2, 28.9, 22.6, 14.1 ppm: Characteristic aliphatic chain pattern.[1][2]

Mass Spectrometry (EI/ESI)

- Molecular Ion (M^+): 317.08 / 319.08 (approx).[1]
- Isotopic Pattern: The presence of a single Bromine atom results in a characteristic 1:1 doublet for the molecular ion peaks at m/z 317 (^{79}Br) and 319 (^{81}Br).[1]
- Fragmentation: Loss of the hexyl chain ($M - 85$) or loss of the bromine atom ($M - 79/81$) are common fragmentation pathways in EI-MS.[1][2]



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Figure 2: Correlation of structural features to spectral signals.[1][2][3]

Quality Control & Impurity Profiling

For researchers using this compound as an OLED intermediate, purity is paramount.[1][2]

Common impurities include:

- Debrominated Analog (2-Phenyl-5-hexylpyridine):
 - Origin: Palladium-catalyzed hydrodehalogenation during synthesis.[1][2]
 - Detection: Appearance of a triplet at ~7.4 ppm (Ph-H 4) in ^1H NMR; MS peak at m/z ~239. [1]
- Homocoupling Products:

- Origin: Self-coupling of the boronic acid.[1][2]
- Detection: High molecular weight peaks in MS; distinct symmetrical aromatic peaks.[1]
- Residual Catalyst (Pd):
 - Detection: ICP-MS is required; NMR is silent.[1][2]

Protocol for Purity Verification:

- Dissolve 10 mg in 0.6 mL CDCl₃.
- Acquire ¹H NMR (min 16 scans).[1]
- Check the integral ratio of the Py-H6 (1H) vs. Hexyl-CH₃ (3H).[1] Deviation >5% indicates impurity or solvent retention.[1]
- Verify the 1:1 ratio of the doublet at 7.85 ppm vs 7.58 ppm (Phenyl ring).[1]

References

- Suzuki, A. (1991).[1] "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides". Pure and Applied Chemistry, 63(3), 419-422.[1][2] [Link](#)
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] [Link](#)[1]
- PubChem Database. "2-(4-Bromophenyl)pyridine Spectral Data".[1][2] National Center for Biotechnology Information.[1] Accessed 2024.[1] [Link](#)[1]
- Sigma-Aldrich. "Product Specification: 2-(4-Bromophenyl)pyridine derivatives". Merck KGaA. [1] [Link](#)

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- [1. OLED Intermediates| BLD Pharm \[bldpharm.com\]](#)
- [2. Category of chemicals: OLED material intermediate - chemBlink \[chemblink.com\]](#)
- [3. rsc.org \[rsc.org\]](#)
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